molecular formula C25H24ClN5O2S B11425603 4-chloro-N-(3-{[4-(piperidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide

4-chloro-N-(3-{[4-(piperidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B11425603
M. Wt: 494.0 g/mol
InChI Key: LPVYLNYCBSDRPP-UHFFFAOYSA-N
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Description

4-CHLORO-N-(3-{[4-(PIPERIDIN-1-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoxaline core, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(3-{[4-(PIPERIDIN-1-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the piperidine ring and the sulfonamide group. Common reagents used in these reactions include various chlorinating agents, amines, and sulfonyl chlorides. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(3-{[4-(PIPERIDIN-1-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-CHLORO-N-(3-{[4-(PIPERIDIN-1-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(3-{[4-(PIPERIDIN-1-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(3-{[4-(MORPHOLIN-4-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE
  • 4-CHLORO-N-(3-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE

Uniqueness

4-CHLORO-N-(3-{[4-(PIPERIDIN-1-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H24ClN5O2S

Molecular Weight

494.0 g/mol

IUPAC Name

4-chloro-N-[3-(4-piperidin-1-ylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C25H24ClN5O2S/c26-18-8-14-21(15-9-18)34(32,33)30-25-24(28-22-6-2-3-7-23(22)29-25)27-19-10-12-20(13-11-19)31-16-4-1-5-17-31/h2-3,6-15H,1,4-5,16-17H2,(H,27,28)(H,29,30)

InChI Key

LPVYLNYCBSDRPP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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